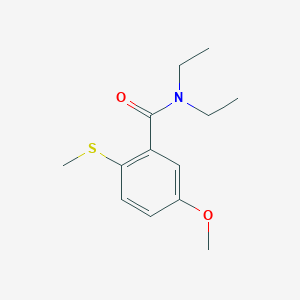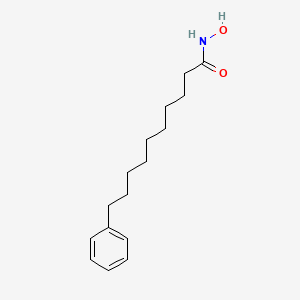
N-Hydroxy-10-phenyldecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-10-phenyldecanamide: is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a decanamide chain, which also includes a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-10-phenyldecanamide can be achieved through a multi-step process. One common method involves the reaction of 10-phenyldecanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydroxylated to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-10-phenyldecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oximes or nitrone derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of oximes or nitrones.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
N-Hydroxy-10-phenyldecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-Hydroxy-10-phenyldecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target proteins, influencing their structure and function. Additionally, the phenyl group may interact with hydrophobic regions of proteins, enhancing binding affinity. These interactions can modulate enzymatic activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
- N-Hydroxy-10-phenyldecanoic acid
- N-Hydroxy-10-phenyldecylamine
- N-Hydroxy-10-phenyldecylamide
Comparison: N-Hydroxy-10-phenyldecanamide is unique due to the presence of both a hydroxyl group and a phenyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Properties
CAS No. |
114917-96-3 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-hydroxy-10-phenyldecanamide |
InChI |
InChI=1S/C16H25NO2/c18-16(17-19)14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13,19H,1-5,7,10-11,14H2,(H,17,18) |
InChI Key |
IJVGHGNYSSGDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
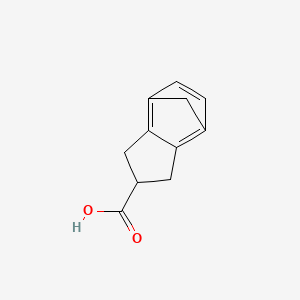

![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
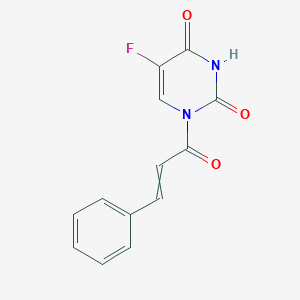

![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
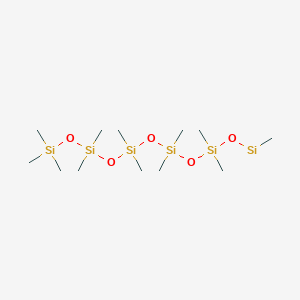
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
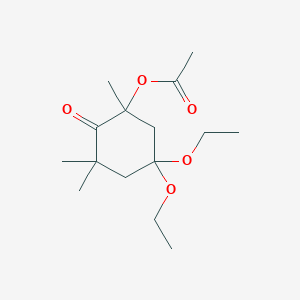
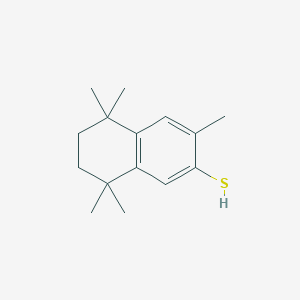
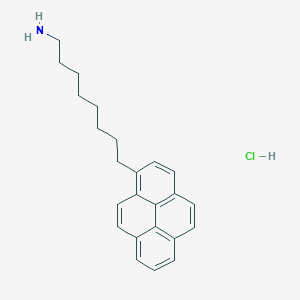
![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
